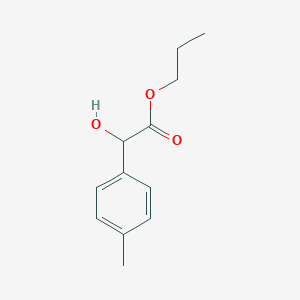
Propyl hydroxy(4-methylphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl hydroxy(4-methylphenyl)acetate, also known as p-hydroxyacetophenone propyl ether, is a colorless liquid with a pleasant odor. It is widely used in the fragrance and flavor industry due to its sweet, floral, and fruity aroma. Besides its use in the fragrance industry, propyl hydroxy(4-methylphenyl)acetate has several scientific research applications.
Applications De Recherche Scientifique
Propyl hydroxy(4-methylphenyl)acetate has several scientific research applications. It is used as a solvent in the synthesis of various organic compounds. It is also used as a reagent in the preparation of chiral ligands for asymmetric synthesis. Propyl hydroxy(4-methylphenyl)acetate is also used as a flavoring agent in the food industry. It is used in the production of perfumes, soaps, and cosmetics due to its pleasant odor.
Mécanisme D'action
The mechanism of action of propyl hydroxy(4-methylphenyl)acetate is not well understood. However, it is believed to act as an agonist of the GABA-A receptor. GABA-A receptors are the primary inhibitory receptors in the central nervous system. Activation of the GABA-A receptor leads to an increase in chloride ion influx, resulting in hyperpolarization of the neuron. This hyperpolarization leads to the inhibition of neurotransmitter release, resulting in sedative and anxiolytic effects.
Effets Biochimiques Et Physiologiques
Propyl hydroxy(4-methylphenyl)acetate has several biochemical and physiological effects. It has been shown to have sedative and anxiolytic effects in animal models. It has also been shown to have anticonvulsant and antinociceptive effects. Propyl hydroxy(4-methylphenyl)acetate has also been shown to have antioxidant and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
Propyl hydroxy(4-methylphenyl)acetate has several advantages in lab experiments. It is readily available, easy to handle, and has a low toxicity profile. It is also relatively inexpensive compared to other organic solvents. However, propyl hydroxy(4-methylphenyl)acetate has some limitations. It has a low boiling point and high vapor pressure, making it difficult to handle in large quantities. It also has a strong odor, which can be unpleasant in the lab.
Orientations Futures
There are several future directions for the research on propyl hydroxy(4-methylphenyl)acetate. One direction is to investigate its potential as a therapeutic agent for neurological disorders such as epilepsy and anxiety. Another direction is to study its potential as an antioxidant and anti-inflammatory agent. Further research is also needed to understand the mechanism of action of propyl hydroxy(4-methylphenyl)acetate and its effects on the central nervous system.
Conclusion:
In conclusion, propyl hydroxy(4-methylphenyl)acetate is a colorless liquid widely used in the fragrance and flavor industry. It has several scientific research applications, including its use as a solvent and reagent in organic synthesis, and as a flavoring agent in the food industry. Propyl hydroxy(4-methylphenyl)acetate has sedative, anxiolytic, anticonvulsant, and antinociceptive effects, and also exhibits antioxidant and anti-inflammatory properties. While it has advantages in lab experiments, such as low toxicity and availability, it also has some limitations, including a strong odor and low boiling point. Future research directions include investigating its potential as a therapeutic agent for neurological disorders and understanding its mechanism of action on the central nervous system.
Méthodes De Synthèse
Propyl hydroxy(4-methylphenyl)acetate can be synthesized by reacting Propyl hydroxy(4-methylphenyl)acetatetophenone with propyl alcohol in the presence of an acid catalyst. The reaction takes place at a temperature of 80-100°C and under atmospheric pressure. The product is then purified by distillation or recrystallization to obtain a pure form of propyl hydroxy(4-methylphenyl)acetate.
Propriétés
Numéro CAS |
15913-17-4 |
|---|---|
Nom du produit |
Propyl hydroxy(4-methylphenyl)acetate |
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
propyl 2-hydroxy-2-(4-methylphenyl)acetate |
InChI |
InChI=1S/C12H16O3/c1-3-8-15-12(14)11(13)10-6-4-9(2)5-7-10/h4-7,11,13H,3,8H2,1-2H3 |
Clé InChI |
KUMFIUNBUPWSEM-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C(C1=CC=C(C=C1)C)O |
SMILES canonique |
CCCOC(=O)C(C1=CC=C(C=C1)C)O |
Autres numéros CAS |
15913-17-4 |
Synonymes |
propyl 2-hydroxy-2-(4-methylphenyl)acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



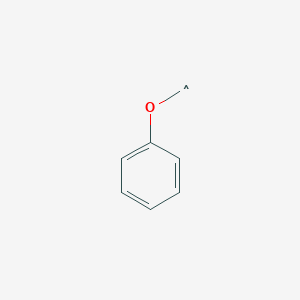
![Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene](/img/structure/B101243.png)
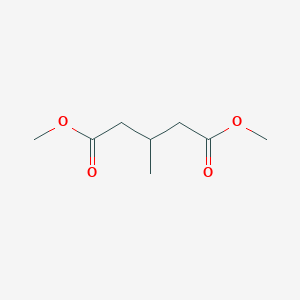
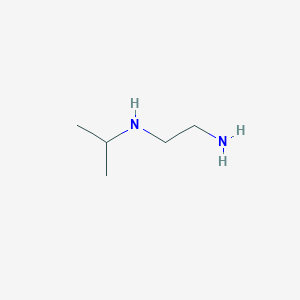
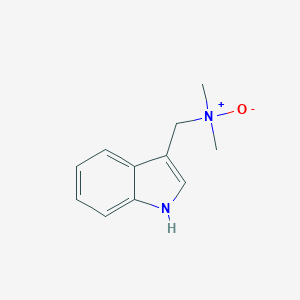
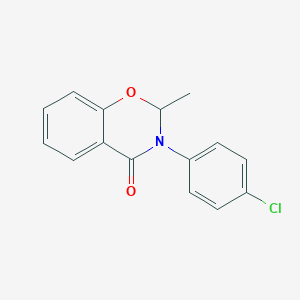
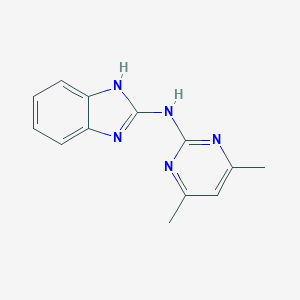
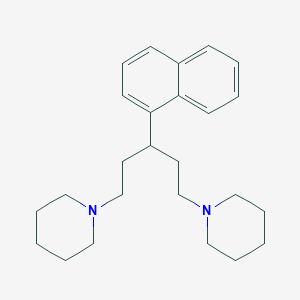
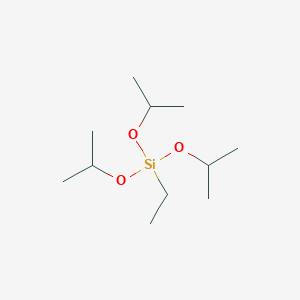
![(3R,5R,8R,9S,10S,13S,14S,17R)-10,13-Dimethyl-3-trimethylsilyloxy-17-[(1S)-1-trimethylsilyloxyethyl]-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B101255.png)
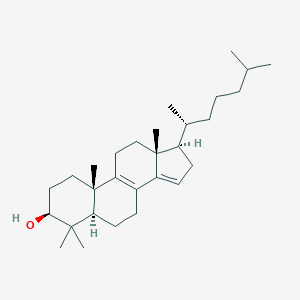
![Tris[4-(1-phenylethyl)phenyl] phosphate](/img/structure/B101261.png)
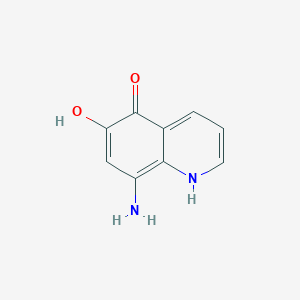
![Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B101264.png)